molecular formula C23H21N3 B13762093 Acridine, 9-(4-phenyl-1-piperazinyl)- CAS No. 113106-17-5

Acridine, 9-(4-phenyl-1-piperazinyl)-

Cat. No.: B13762093
CAS No.: 113106-17-5
M. Wt: 339.4 g/mol
InChI Key: XSRFWHXKXCYQHE-UHFFFAOYSA-N
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Description

Historical Trajectory and Significance of Acridine (B1665455) Scaffolds

The history of acridine dates back to the 19th century when it was first isolated from crude anthracene. kg.ac.rs Initially, acridine and its derivatives were recognized for their properties as dyes and pigments. nih.gov A significant milestone in the history of acridines was the development of agents like Acriflavine in 1912. researchgate.netnih.gov The planar, polyaromatic structure of the acridine nucleus is a key determinant of its biological activity, enabling it to intercalate between the base pairs of DNA. researchgate.netnih.gov This mechanism of DNA interaction became a foundational concept in the development of a new class of therapeutics. nih.gov

The discovery that acridines could function as DNA intercalators propelled their investigation as potential therapeutic agents, particularly in oncology. nih.gov Amsacrine, an acridine derivative, was a notable success, introduced in 1978 as a synthetic DNA intercalating agent for the treatment of acute leukemia. nih.govnih.gov This cemented the importance of the acridine scaffold in the design of anticancer drugs. nih.gov Beyond cancer, the applications of acridine derivatives have expanded significantly to include antimicrobial, antiviral, antimalarial, and antiparasitic agents. mdpi.comnih.gov The ability of the acridine core to be chemically modified at various positions, particularly the C9 position, has allowed for the synthesis of a vast library of analogues with tailored biological activities and target specificities, including the inhibition of enzymes like topoisomerases. nih.govnih.govresearchgate.net The inherent fluorescence of many acridine derivatives has also made them valuable tools in biochemical and metabolic studies. nih.govrsc.org

The Unique Architectural Features of 9-(4-phenyl-1-piperazinyl)-acridine

The Acridine Core: The foundational component is the acridine ring system, a nitrogen-containing heterocyclic aromatic compound. This tricyclic structure is planar, a critical feature that facilitates its ability to insert, or intercalate, into the stacked base pairs of a DNA double helix. nih.govnih.gov The nitrogen atom within the central ring imparts specific electronic properties and potential hydrogen bonding capabilities. The linkage to the piperazine (B1678402) group occurs at the 9-position, a common site for substitution in acridine chemistry. nih.gov

The Piperazine Linker: Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions (positions 1 and 4). mdpi.com In this compound, it acts as a non-planar, flexible linker between the rigid acridine scaffold and the phenyl group. The piperazine ring is a frequently used component in drug discovery, known to improve physicochemical properties such as solubility and to provide points for further chemical modification. mdpi.comnih.gov One of its nitrogen atoms forms a bond with the C9 carbon of the acridine ring, while the other is attached to the phenyl group.

The conjugation of these three components results in a hybrid molecule with a distinct three-dimensional architecture: a large, flat aromatic head (acridine), a flexible, basic linker (piperazine), and a terminal hydrophobic group (phenyl).

Table 1: Architectural Components of 9-(4-phenyl-1-piperazinyl)-acridine

ComponentChemical ClassKey FeatureFunction in Compound
Acridine Polycyclic Aromatic HeterocyclePlanar, tricyclic systemDNA intercalation, core scaffold
Piperazine Saturated HeterocycleFlexible, six-membered ring with two nitrogensLinker, influences solubility
Phenyl Aromatic HydrocarbonHydrophobic ringTerminal group, potential for hydrophobic interactions

Overview of Current Research Trajectories Pertaining to Acridine-Piperazine Conjugates

The strategy of creating hybrid molecules by linking an acridine scaffold to a piperazine moiety is an active area of contemporary research, aiming to develop multifunctional agents with novel or improved therapeutic profiles. nih.gov These conjugates are being explored for a wide range of biological applications, driven by the synergistic potential of the two pharmacophores.

One significant research focus is in the field of neurodegenerative diseases, such as Alzheimer's disease. nih.gov Scientists have designed and synthesized novel series of acridine-piperazine hybrids to act as multifunctional cholinesterase inhibitors. nih.gov In these studies, the acridine part of the molecule often interacts with key sites on the acetylcholinesterase (AChE) enzyme, while the piperazine linker and its substituent can modulate activity and interact with other regions of the enzyme or influence properties like blood-brain barrier permeability. nih.gov

Another major trajectory is in oncology. The DNA-intercalating ability of the acridine core is often combined with other functionalities via a piperazine linker to create targeted anticancer agents. researchgate.net Research has explored how modifying the substituent on the piperazine ring affects cytotoxicity and the mechanism of action. kg.ac.rs The goal is to enhance targeting of cancer cells or to introduce additional mechanisms of action, such as the inhibition of specific enzymes crucial for cancer cell proliferation. researchgate.net

Furthermore, the broad biological activity of both acridines and piperazines has led to the investigation of their conjugates as antimicrobial and antiparasitic agents. mdpi.comresearchgate.net The modular nature of their synthesis allows for the creation of diverse chemical libraries to screen for activity against various pathogens. mdpi.comcore.ac.uk Molecular docking studies are often employed in tandem with synthesis and biological evaluation to understand how these conjugates interact with their molecular targets and to guide the design of more potent compounds. nih.gov

Table 2: Selected Research Applications of Acridine-Piperazine Conjugates

Research AreaTherapeutic Target/GoalExample Finding
Neurodegenerative Disease Cholinesterase Inhibition for cognitive enhancementCertain acridine-piperazine hybrids show potent inhibition of acetylcholinesterase (AChE) and can interfere with scopolamine-induced oxidative stress. nih.gov
Oncology Antiproliferative agentsThe structure of the linker between the acridine ring and a phenyl group (often via piperazine) influences cytotoxic activity and DNA-binding ability. kg.ac.rs
Infectious Diseases Antimicrobial/Antiparasitic agentsAcridine derivatives are known to possess antiparasitic properties, potentially through a multitarget approach involving DNA intercalation and inhibition of metabolic pathways. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113106-17-5

Molecular Formula

C23H21N3

Molecular Weight

339.4 g/mol

IUPAC Name

9-(4-phenylpiperazin-1-yl)acridine

InChI

InChI=1S/C23H21N3/c1-2-8-18(9-3-1)25-14-16-26(17-15-25)23-19-10-4-6-12-21(19)24-22-13-7-5-11-20(22)23/h1-13H,14-17H2

InChI Key

XSRFWHXKXCYQHE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C4C=CC=CC4=NC5=CC=CC=C53

Origin of Product

United States

Synthetic Pathways and Advanced Derivatization of 9 4 Phenyl 1 Piperazinyl Acridine

Strategies for the Regioselective Synthesis of the Acridine (B1665455) Core

The construction of the acridine nucleus is a critical first step in the synthesis of 9-(4-phenyl-1-piperazinyl)-acridine. Several named reactions are employed to achieve this, each offering different advantages in terms of starting materials and potential for substitution on the acridine ring.

A widely used method is the Bernthsen acridine synthesis , which involves the condensation of a diarylamine with a carboxylic acid or its anhydride (B1165640) in the presence of a Lewis acid, typically zinc chloride. wikipedia.orgptfarm.plyoutube.com This reaction is heated to high temperatures, often between 200-270°C, for an extended period. wikipedia.org While effective, the harsh conditions and sometimes low yields have led to the exploration of alternative catalysts and conditions. youtube.comyoutube.com

Another classical approach is the Ullmann condensation , which can be adapted for acridine synthesis. This typically involves the reaction of an N-arylanthranilic acid, which is then cyclized to form an acridone (B373769). The acridone can be subsequently converted to the corresponding acridine. scribd.comresearchgate.net This method provides a route to acridines with specific substitution patterns.

A common and versatile precursor for many 9-substituted acridines is 9-chloroacridine (B74977) . pharmaguideline.comorgsyn.org This intermediate is often synthesized from N-phenylanthranilic acid by treatment with phosphorus oxychloride (POCl₃). e-journals.inarabjchem.org The N-phenylanthranilic acid itself can be prepared via a copper-catalyzed Ullmann condensation between aniline (B41778) and o-chlorobenzoic acid. pharmaguideline.comresearchgate.net The resulting 9-chloroacridine is a key intermediate because the chlorine atom at the 9-position is a good leaving group, facilitating nucleophilic substitution reactions. pharmaguideline.com

More contemporary methods are continually being developed to improve the synthesis of the acridine core under milder conditions. These include palladium-catalyzed additions of terminal acetylenes to bis(2-bromophenyl)amine (B2592992) and [4+2] annulation reactions of arynes with 2-aminoaryl ketones. nih.govnih.gov These newer strategies offer greater functional group tolerance and regioselectivity. nih.gov

Elaboration of the Piperazinyl Moiety and Phenyl Substitutions

Once the acridine core, typically as 9-chloroacridine, is synthesized, the next step is the introduction of the 4-phenyl-1-piperazinyl group. This is generally achieved through a nucleophilic aromatic substitution (SNAr) reaction. The nitrogen atom of 1-phenylpiperazine (B188723) acts as the nucleophile, displacing the chlorine atom at the 9-position of the acridine ring. acs.orgnih.gov

The synthesis of the 1-phenylpiperazine moiety itself can be accomplished through various methods. One common approach is the copper-catalyzed C-N bond formation between an aryl halide and piperazine (B1678402). lookchem.com Palladium-catalyzed Buchwald-Hartwig amination is another powerful tool for this transformation, often offering milder reaction conditions and broader substrate scope.

Further derivatization of the phenyl ring on the piperazine moiety allows for the exploration of structure-activity relationships. Substituted anilines can be used in the initial synthesis of the phenylpiperazine, or functional groups can be introduced onto the phenyl ring at a later stage. These substitutions can modulate the electronic and steric properties of the final compound.

Optimization of Reaction Conditions and Yield Enhancement Methodologies

Optimizing reaction conditions is crucial for maximizing the yield and purity of 9-(4-phenyl-1-piperazinyl)-acridine and its derivatives. For the initial synthesis of the acridine core, particularly in the Bernthsen synthesis, the use of polyphosphoric acid (PPA) instead of zinc chloride has been shown to allow for lower reaction temperatures, although sometimes with a decrease in yield. wikipedia.org Microwave-assisted organic synthesis (MAOS) has also emerged as a valuable technique. rsc.org For instance, a solventless Bernthsen reaction catalyzed by p-toluenesulfonic acid (p-TSA) under microwave irradiation has been reported to significantly reduce reaction times and improve yields compared to conventional heating. tandfonline.comresearchgate.net

In the crucial nucleophilic substitution step to introduce the phenylpiperazinyl group, the choice of solvent and base is important. Phenol is often used as a solvent, which can also act as a catalyst by forming a more reactive 9-phenoxyacridine (B3049667) intermediate. ucsf.eduunco.edu The reaction is typically heated to ensure a reasonable reaction rate.

To enhance yields, purification methods are also optimized. Recrystallization is a common technique to obtain the final product in high purity. nih.gov Chromatographic methods may also be employed for more challenging separations. The table below summarizes some optimized conditions for related acridine syntheses.

StepReactantsCatalyst/ReagentsSolventConditionsYield
Acridine Core Synthesis (Bernthsen)Diphenylamine, Carboxylic Acidp-Toluenesulfonic acidNone (Solvent-free)Microwave IrradiationImproved Yields
9-Chloroacridine SynthesisN-phenylanthranilic acidPhosphorus oxychlorideNone140-150°C85%
Nucleophilic Substitution9-Chloroacridine, 1-PhenylpiperazinePhenolPhenolHeating-

Design and Synthesis of Structure-Activity Relationship (SAR) Analogs for Mechanistic Probes

The design and synthesis of analogs of 9-(4-phenyl-1-piperazinyl)-acridine are essential for understanding its mechanism of action and for optimizing its biological activity. SAR studies involve systematically modifying different parts of the molecule and evaluating the effect of these changes on its properties.

Modifications can be made to all three main components of the molecule:

The Acridine Core: Substituents can be introduced at various positions on the acridine ring system. This can alter the planarity, electronics, and solubility of the molecule, which can in turn affect its ability to intercalate with DNA, a common mechanism of action for acridine derivatives. researchgate.net

The Phenyl Ring: The phenyl group on the piperazine moiety can be substituted with a wide variety of functional groups, including electron-donating and electron-withdrawing groups, as well as sterically bulky groups. These changes can influence the compound's interaction with its biological target and affect its pharmacokinetic properties.

The Piperazine Linker: While less common, modifications to the piperazine ring itself, such as introducing substituents or altering its conformation, could also be explored.

By synthesizing and testing a library of these analogs, researchers can build a comprehensive picture of the structural requirements for a desired biological activity. This information is invaluable for the rational design of more potent and selective compounds.

Catalytic Approaches in Acridine Derivative Synthesis

Modern catalytic methods have significantly advanced the synthesis of acridine derivatives, offering milder reaction conditions, improved efficiency, and greater functional group tolerance compared to classical methods. chemistryviews.org

Palladium-catalyzed reactions have been particularly impactful. For instance, a palladium-catalyzed dual C-H carbonylation of diarylamines provides a novel route to acridones, which are precursors to acridines. organic-chemistry.org Palladium catalysis is also employed in the construction of the acridine core from cyclohexanones and 2-aminobenzophenones. lookchem.comresearchgate.net Furthermore, Suzuki and other cross-coupling reactions catalyzed by palladium can be used to introduce substituents onto the acridine ring, such as a phenyl group at the 9-position. researchgate.net

Copper-catalyzed reactions are also widely used, particularly in the formation of C-N bonds. The Ullmann condensation, a classic copper-catalyzed reaction, is used to synthesize the N-phenylanthranilic acid precursor to the acridine core. wikipedia.org More contemporary copper-catalyzed methods are used for the synthesis of N-aryl piperazines. lookchem.comnih.govbeilstein-journals.org Recently, a modular approach combining photo-excitation with a copper-mediated cascade annulation has been developed for the one-pot synthesis of diverse acridine derivatives. chemistryviews.org

The development of novel catalysts, including those based on ruthenium and other transition metals, continues to expand the toolkit for synthesizing complex acridine derivatives. rsc.org For example, acridine-based PNP pincer ligands have been used in transition metal-catalyzed photoreactions. acs.org The use of heterogeneous nanocatalysts is also being explored to facilitate catalyst recovery and reuse, aligning with the principles of green chemistry. nih.gov

High Resolution Spectroscopic and Photophysical Characterization for Mechanistic Elucidation

Ultrafast Time-Resolved Fluorescence Spectroscopy of Excited States

Ultrafast techniques like femtosecond fluorescence up-conversion are crucial for observing the initial events that occur immediately after photoexcitation. For molecules with charge-transfer characteristics, such as Acridine (B1665455), 9-(4-phenyl-1-piperazinyl)-, the excited-state dynamics are often complex and occur on picosecond or even femtosecond timescales. researchgate.netrsc.org

Upon absorption of a photon, the molecule is promoted to an excited state. In similar "push-pull" systems, where an electron-donating group (the phenylpiperazine moiety) is connected to an electron-accepting group (the acridine core), an intramolecular charge transfer (ICT) process is often initiated. researchgate.netrsc.org Time-resolved fluorescence spectroscopy allows for the direct observation of the formation and evolution of this ICT state.

Following the initial excitation, several dynamic processes can occur:

Solvent Relaxation: The newly formed excited state, with its different dipole moment compared to the ground state, will cause the surrounding solvent molecules to reorient. This stabilization process, known as solvent relaxation, leads to a time-dependent shift in the fluorescence emission spectrum (a dynamic Stokes shift). rsc.org Studies on related compounds in polar solvents have shown that this solvation can occur on sub-picosecond to picosecond timescales. researchgate.net

Conformational Changes: In the excited state, the molecule may undergo rapid conformational changes, such as twisting around the C9-N bond, to reach a more stable, relaxed geometry. These changes can influence the energy and lifetime of the excited state.

By monitoring the fluorescence decay at different wavelengths, researchers can map these ultrafast processes and determine their characteristic time constants, providing a detailed understanding of the excited-state reaction coordinates.

Detailed Analysis of Electronic Absorption and Emission Spectra for Environmental Sensing

The electronic absorption and emission spectra of Acridine, 9-(4-phenyl-1-piperazinyl)- provide fundamental information about its electronic transitions. The absorption spectrum is typically characterized by strong bands in the UV-visible region, corresponding to π → π* transitions within the conjugated acridine system. mdpi.commdpi.com The substitution at the 9-position with the phenylpiperazine group can introduce an intramolecular charge transfer (ICT) character to the lowest energy transition. nih.gov

A key feature of such donor-acceptor molecules is their solvatochromism—the dependence of their absorption and emission spectra on the polarity of the solvent. nih.gov In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum. This sensitivity makes the compound a potential candidate for use as an environmental sensor or fluorescent probe, where changes in the local environment's polarity can be detected through shifts in fluorescence color or intensity. rsc.org

The magnitude of the Stokes shift, which is the difference in energy between the absorption and emission maxima, also provides insight into the extent of geometric and electronic rearrangement between the ground and excited states. Acridine derivatives are known to exhibit large Stokes shifts, a favorable characteristic for bioimaging applications as it minimizes self-absorption. nih.gov

Spectroscopic PropertyTypical Observation for Acridine DerivativesInformation Gained
Absorption Maximum (λ_abs)~380-450 nmEnergy of the S₀ → S₁ (π → π*) transition. researchgate.net
Emission Maximum (λ_em)~450-550 nmEnergy of the S₁ → S₀ fluorescence transition. researchgate.net
Stokes ShiftLarge (> 50 nm)Indicates significant structural/electronic rearrangement in the excited state. nih.gov
SolvatochromismRed-shift in emission with increasing solvent polarity.Indicates a more polar excited state (ICT character), useful for sensing. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Studies for Conformational and Interaction Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of molecules. For Acridine, 9-(4-phenyl-1-piperazinyl)-, NMR studies can reveal significant details about its conformational behavior, which is primarily governed by two dynamic processes: hindered rotation around the C9(acridine)–N1(piperazine) bond and the ring inversion of the piperazine (B1678402) moiety. nih.govrsc.org

C9–N1 Bond Rotation: The bond between the acridine C9 atom and the piperazine nitrogen has a partial double-bond character due to conjugation. This restricts free rotation, leading to the existence of distinct rotational conformers (rotamers). nih.govnih.gov At room temperature, the exchange between these rotamers may be slow on the NMR timescale, resulting in a doubling of certain NMR signals. copernicus.org

Piperazine Ring Inversion: The piperazine ring typically adopts a chair conformation. It can undergo a ring-flip to an alternative chair conformation. This process can also be slow enough at low temperatures to be observed by NMR. nih.govresearchgate.net

Variable-temperature (VT) NMR spectroscopy is employed to study these dynamic equilibria. semanticscholar.org As the temperature is increased, the rate of exchange between conformers increases. The temperature at which the distinct signals for each conformer broaden and merge into a single averaged peak is known as the coalescence temperature (T_c). nih.gov From T_c and the frequency separation of the signals, the Gibbs free energy of activation (ΔG‡) for the rotational or inversional barrier can be calculated, providing quantitative data on the molecule's flexibility. nih.gov

Dynamic ProcessNMR ObservationDerived Parameter
C(Acridine)-N(Piperazine) RotationDoubling of NMR signals at low temperature; coalescence at higher temperature.Activation Energy (ΔG‡) for rotation, typically 56-80 kJ mol⁻¹. nih.gov
Piperazine Ring InversionSignal broadening or splitting at low temperature; coalescence upon warming.Activation Energy (ΔG‡) for ring inversion. nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Molecular Structure and Bonding Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's chemical bonds. nih.gov These techniques are used to confirm the molecular structure and gain insight into bonding.

For Acridine, 9-(4-phenyl-1-piperazinyl)-, the spectra would be complex, but key vibrational modes can be assigned to specific parts of the molecule:

Aromatic C-H Stretching: Vibrations from the C-H bonds on the acridine and phenyl rings are expected to appear in the 3100–3000 cm⁻¹ region. scispace.com

Aliphatic C-H Stretching: The C-H stretching modes of the piperazine ring are typically observed between 2950 cm⁻¹ and 2800 cm⁻¹. scispace.comdergipark.org.tr

C=C and C=N Stretching: The aromatic ring stretching vibrations of the acridine and phenyl groups occur in the 1620–1450 cm⁻¹ range. mdpi.com

C-N Stretching: The stretching vibrations associated with the C-N bonds of the piperazine and its link to the acridine core would be found in the fingerprint region, typically around 1350-1250 cm⁻¹.

Comparing the experimental FTIR and Raman spectra with theoretical calculations from Density Functional Theory (DFT) allows for a detailed assignment of each vibrational band, confirming the molecular structure and providing information on the strength and nature of the chemical bonds. nih.govdergipark.org.tr

Vibrational ModeExpected Wavenumber (cm⁻¹)Associated Molecular Moiety
Aromatic C-H Stretch3100 - 3000Acridine, Phenyl rings scispace.com
Aliphatic C-H Stretch2950 - 2800Piperazine ring dergipark.org.tr
Aromatic C=C/C=N Stretch1620 - 1450Acridine, Phenyl rings mdpi.com
C-N Stretch1350 - 1250Piperazine, Acridine-Piperazine link
Aromatic C-H Bending (out-of-plane)900 - 675Acridine, Phenyl rings nih.gov

Chiroptical Spectroscopy (Circular Dichroism) in the Context of Chiral Interactions

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. This technique is sensitive to molecular chirality (the "handedness" of a molecule). Acridine, 9-(4-phenyl-1-piperazinyl)- is an achiral molecule, meaning it does not have a non-superimposable mirror image and therefore will not produce a CD signal on its own in solution.

However, an "induced" CD (ICD) signal can be observed when an achiral molecule like an acridine derivative binds to a chiral macromolecule, such as a protein or DNA. nih.govresearchgate.net The interaction forces the achiral molecule into a specific, constrained orientation relative to the chiral host, resulting in a measurable CD spectrum. acs.org The intercalation of the planar acridine ring between the base pairs of the DNA double helix is a well-studied interaction that produces characteristic ICD signals. nih.govresearchgate.net Therefore, while the compound itself is not chiral, CD spectroscopy serves as an exceptionally sensitive method to study its binding and orientation within chiral biological environments.

Photophysical Parameters: Quantum Yield, Fluorescence Lifetimes, and Energy Transfer Efficiency

A quantitative understanding of the fluorescence process is provided by key photophysical parameters, primarily the fluorescence quantum yield (Φ_F) and the fluorescence lifetime (τ_F).

Fluorescence Quantum Yield (Φ_F): This parameter defines the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. nist.gov Values range from 0 (non-fluorescent) to 1 (every absorbed photon results in an emitted photon). Acridine derivatives can be highly fluorescent, with quantum yields that are often sensitive to the solvent environment. rsc.org

Fluorescence Lifetime (τ_F): This is the average time a molecule spends in the excited state before returning to the ground state via fluorescence. mdpi.com Lifetimes for fluorescent organic molecules are typically on the nanosecond scale. mdpi.com

These two parameters are fundamentally linked to the rate constants for radiative decay (k_r, the rate of photon emission) and non-radiative decay (k_nr, the rate of all other de-excitation pathways like internal conversion or intersystem crossing). researchgate.net

The relationships are given by: Φ_F = k_r / (k_r + k_nr) τ_F = 1 / (k_r + k_nr)

From these equations, the individual rate constants can be determined: k_r = Φ_F / τ_F k_nr = (1 - Φ_F) / τ_F

Measuring these parameters provides deep insight into the kinetics of the excited-state deactivation pathways. For instance, a low quantum yield despite a relatively long lifetime would indicate that non-radiative decay processes are dominant. The efficiency of energy transfer, such as in Förster Resonance Energy Transfer (FRET) systems, can also be quantified using these parameters, although this typically requires a suitable acceptor molecule in proximity.

ParameterSymbolDefinitionTypical Values for Acridine Dyes
Fluorescence Quantum YieldΦ_FRatio of photons emitted to photons absorbed. nist.gov0.1 - 0.9 (highly solvent dependent) rsc.org
Fluorescence Lifetimeτ_FAverage time in the excited state. mdpi.com2 - 20 ns nih.gov
Radiative Decay Ratek_rRate constant for fluorescence emission. researchgate.net~10⁷ - 10⁸ s⁻¹
Non-Radiative Decay Ratek_nrRate constant for all other de-excitation pathways. researchgate.netVariable, depends on structure and environment.

Computational Chemistry and Molecular Modeling of 9 4 Phenyl 1 Piperazinyl Acridine Interactions

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations have been successfully applied to study acridine (B1665455) and its derivatives, providing fundamental insights into their chemical behavior. nih.gov For 9-(4-phenyl-1-piperazinyl)-acridine, DFT can be employed to optimize the molecular geometry and predict its electronic properties.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive and less stable. These frontier molecular orbitals also help in understanding charge transfer interactions within the molecule and with potential biological targets. researchgate.net

Calculations are typically performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-31G* to achieve a balance between accuracy and computational cost. nih.govnih.gov The resulting data can predict regions of the molecule susceptible to electrophilic or nucleophilic attack, which is crucial for understanding potential metabolic pathways and interaction mechanisms. researchgate.net

Table 1: Representative Electronic Properties from DFT Calculations
Calculated PropertyTypical Value Range (for related structures)Significance
HOMO Energy-5.0 to -6.5 eVElectron-donating ability
LUMO Energy-1.5 to -2.5 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)3.0 to 4.5 eVChemical reactivity and stability
Dipole Moment2.0 to 5.0 DebyeMolecular polarity and solubility

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like 9-(4-phenyl-1-piperazinyl)-acridine, which has multiple rotatable bonds, MD simulations are invaluable for exploring its conformational landscape. nih.gov These simulations can reveal the preferred three-dimensional shapes (conformations) of the molecule in different environments, such as in a vacuum or in a solvent like water.

An MD simulation begins with an initial structure, often optimized by a quantum mechanical method like DFT. The system is then placed in a simulated box, often filled with solvent molecules to mimic physiological conditions. nih.gov The forces on each atom are calculated using a force field (e.g., CHARMM, AMBER), and Newton's equations of motion are solved to simulate the trajectory of the atoms over a period, typically nanoseconds to microseconds. nih.govnih.gov

Analysis of the MD trajectory provides information on the molecule's flexibility, stable conformations, and how it interacts with solvent molecules. nih.gov Understanding solvation effects is crucial, as the presence of water can significantly influence the molecule's shape and its interactions with biological targets. These simulations can confirm the stability of a particular conformation or a ligand-protein complex. nih.gov

Table 2: Typical Parameters for an MD Simulation of a Ligand-Protein Complex
ParameterTypical SettingPurpose
Force FieldCHARMM36, AMBERDefines the potential energy and forces between atoms. nih.gov
Solvent ModelTIP3P WaterExplicitly models the effects of the aqueous environment.
EnsembleNPT (Isothermal-Isobaric)Maintains constant temperature and pressure, mimicking physiological conditions. nih.gov
Simulation Time50-300 nsAllows for sufficient sampling of molecular motions and conformational changes. nih.gov
Time Step1-2 fsThe interval at which the system's state is updated. nih.gov

In Silico Prediction of Molecular Recognition and Binding Sites with Theoretical Targets

In silico techniques, particularly molecular docking, are widely used to predict how a ligand such as 9-(4-phenyl-1-piperazinyl)-acridine might bind to a biological target, typically a protein or nucleic acid. nih.govnih.gov This process involves predicting the preferred orientation and conformation (the "pose") of the ligand when bound to the active site of a receptor.

The process starts with three-dimensional structures of both the ligand and the target protein. Molecular docking algorithms then sample a large number of possible poses and use a scoring function to rank them based on their predicted binding affinity. researchgate.net Acridine derivatives are known to interact with various biological targets, including DNA and enzymes like topoisomerase and cholinesterases. nih.govnih.gov Docking studies can elucidate the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-target complex. nih.gov

For example, the planar acridine ring is capable of intercalating between DNA base pairs, while the phenylpiperazinyl substituent can form additional interactions in the DNA groove or within a protein's binding pocket. nih.govnih.gov These predictions are crucial for understanding the molecule's mechanism of action and for designing derivatives with improved affinity and selectivity. nih.gov

Table 3: Potential Theoretical Targets and Key Interactions for Acridine Scaffolds
Theoretical TargetPredicted Binding ModeKey Interacting Residues/Components
DNAIntercalation and/or groove bindingBase pairs (via pi-stacking), phosphate (B84403) backbone. nih.gov
Topoisomerase I/IIBinding at the DNA-enzyme interfaceAmino acids in the active site, DNA. nih.govresearchgate.net
Cholinesterases (AChE/BChE)Binding within the active site gorgeTryptophan (Trp), Tyrosine (Tyr), Aspartate (Asp). nih.gov
Kinases (e.g., PI3K)ATP-competitive inhibitionAmino acids in the ATP-binding pocket. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design

Quantitative Structure-Property Relationship (QSPR) and its biological counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational modeling methods that aim to correlate the structural or physicochemical properties of a series of compounds with their physical properties or biological activities. nih.govresearchgate.net

For a class of compounds like 9-(4-phenyl-1-piperazinyl)-acridine derivatives, QSPR models can be developed to predict properties such as lipophilicity (logP), solubility, and binding affinity without the need for synthesis and experimental testing. nih.gov The process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties.

Statistical methods, such as multiple linear regression or partial least squares (PLS), are then used to build a mathematical equation that relates the descriptors to the property of interest. nih.gov A robust QSPR model can be a valuable tool for predictive design, allowing chemists to virtually screen new derivatives of 9-(4-phenyl-1-piperazinyl)-acridine and prioritize the synthesis of candidates with the most promising properties. nih.gov

Table 4: Examples of Molecular Descriptors Used in QSPR/QSAR Models
Descriptor ClassExample DescriptorsProperty Represented
TopologicalWiener index, Kier & Hall indicesMolecular size, branching, and connectivity. researchgate.net
ElectronicDipole moment, HOMO/LUMO energiesCharge distribution, reactivity.
PhysicochemicallogP, Molar Refractivity (MR)Lipophilicity, molecular volume/polarizability. nih.gov
Steric/3DMolecular surface area, volumeMolecular shape and size.

Investigations into Molecular Recognition and Supramolecular Assemblies

Non-Covalent Interactions with Model Nucleic Acid Systems (DNA/RNA)

The planar, aromatic structure of the acridine (B1665455) core is a classic pharmacophore for nucleic acid binding. The interactions are primarily non-covalent, driven by a combination of forces including π-π stacking, electrostatic interactions, and van der Waals forces. nih.govzu.edu.ua These interactions are critical in understanding the compound's influence on genetic processes. Acridine derivatives are well-established as DNA intercalating agents. zu.edu.ua

The predominant mode of binding for the acridine moiety to double-stranded DNA is intercalation, where the planar tricyclic ring system inserts itself between adjacent base pairs of the DNA duplex. zu.edu.uamdpi.com This insertion is stabilized by π-π stacking interactions between the aromatic system of the acridine and the nucleic acid bases. nih.gov The driving forces for this process include significant entropy changes arising from charge transfer and dipole-induced dipole interactions. nih.gov

Upon intercalation, the acridine core lies perpendicular to the main helical axis. The substituent at the 9-position, the 4-phenyl-1-piperazinyl group, typically resides in one of the DNA grooves, either the major or minor groove. This side chain can form additional stabilizing interactions, such as ionic bonds between a protonated piperazine (B1678402) nitrogen and the negatively charged phosphate (B84403) backbone of the DNA. mdpi.com Dimers of acridine derivatives have been designed to bis-intercalate, where two acridine units are tethered by a linker that occupies a DNA groove, further enhancing binding affinity. zu.edu.ua While classical intercalators are known to interact with DNA, many also exhibit significant binding to RNA duplexes, suggesting that Acridine, 9-(4-phenyl-1-piperazinyl)- could also intercalate into A-form RNA helices. instras.com

Furthermore, ligand binding can trigger transitions between different helical forms of nucleic acids, for example, from the canonical B-DNA form to the A-DNA geometry. mdpi.com In RNA, which predominantly adopts an A-form helix, ligand binding can induce changes in the conformation of loops and other tertiary structures. mdpi.comnih.gov Studies on telomeric RNA quadruplexes have shown that acridine ligands can cause significant conformational changes in the loops, which in turn play an active role in binding the ligand to the RNA structure. nih.gov These ligand-induced structural alterations are crucial as they can affect the ability of cellular machinery, such as polymerases and transcription factors, to recognize and process the nucleic acid. mdpi.comnih.gov

Binding and Interaction with Model Protein Systems and Enzymes

The interactions of Acridine, 9-(4-phenyl-1-piperazinyl)- are not limited to nucleic acids; the compound and its structural motifs are also known to bind to a variety of proteins and enzymes, modulating their function. The phenylpiperazine moiety is a common scaffold in ligands targeting G-protein coupled receptors (GPCRs) and other enzyme systems.

The binding affinity of acridine and phenylpiperazine derivatives to their protein targets is typically characterized in vitro using techniques like radioligand binding assays, surface plasmon resonance (SPR), and enzyme inhibition assays. These studies yield quantitative measures of binding such as the inhibition constant (Kᵢ), the half-maximal inhibitory concentration (IC₅₀), or the dissociation constant (Kᴅ).

For example, studies on related 9-aminoacridine (B1665356) compounds have demonstrated direct binding to the transcription factor FoxP3, interfering with its DNA-binding activity. nih.gov An AlphaScreen assay revealed IC₅₀ values of 0.37 µM and 2.0 µM for two different 9-aminoacridines (MP4 and QDD, respectively) in inhibiting the FoxP3-DNA interaction. nih.gov Similarly, derivatives containing the phenylpiperazine scaffold have been shown to bind with high affinity to dopamine (B1211576) and serotonin (B10506) receptors. nih.govnih.govbg.ac.rs Novel 3,9-disubstituted acridines have been evaluated for their interaction with DNA, yielding binding constants (Kₑ) in the range of 2.81–9.03 × 10⁴ M⁻¹. nih.gov

Below is an interactive table summarizing binding affinity data for representative acridine and phenylpiperazine compounds with various protein targets.

Compound ClassSpecific Compound ExampleProtein/Enzyme TargetBinding Affinity MetricValueReference
9-AminoacridineMP4FoxP3 (DNA-binding)IC₅₀0.37 µM nih.gov
9-AminoacridineQDDFoxP3 (DNA-binding)IC₅₀2.0 µM nih.gov
3,9-Disubstituted AcridineAniline (B41778) acridine 17aTopoisomerase IInhibitionActive nih.gov
N-phenyl piperazine analogCompound 12bDopamine D₃ ReceptorKᵢ0.3 nM nih.gov
N-phenyl piperazine analogCompound 12bDopamine D₂ ReceptorKᵢ40 nM nih.gov
9-phosphoryl-9,10-dihydroacridineCompound 1dButyrylcholinesterase (BChE)IC₅₀2.90 µM nih.gov

Beyond simple competitive binding at an active site, acridine-based molecules can function as allosteric modulators. nih.gov Allosteric modulators bind to a site on the protein distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the protein's affinity for its endogenous ligand or its catalytic activity. mdpi.com A study on 9-aminoacridines demonstrated that they act as allosteric modulators of the α₁ₐ- and α₁₈-adrenergic receptors. nih.gov They were shown to increase the dissociation rate of the orthosteric ligand and noncompetitively inhibit receptor activation. nih.gov

Molecular docking and simulation studies provide insights into the specific interactions at the atomic level. For related compounds, docking into the active site of enzymes like butyrylcholinesterase has shown that the ligand can form key interactions, such as π-π stacking with tryptophan residues (e.g., Trp82) and hydrogen bonds with tyrosine or serine residues within the active site gorge. nih.govhilarispublisher.com The acridine ring often anchors the molecule in the active site, while the phenylpiperazinyl tail can extend towards the periphery or a secondary binding pocket, potentially contributing to allosteric effects or enhancing selectivity. mdpi.com

Interactions with Model Lipid Bilayers and Membrane Mimics

As amphiphilic molecules, with a large hydrophobic acridine core and a more polar phenylpiperazinyl group, compounds like Acridine, 9-(4-phenyl-1-piperazinyl)- are expected to interact with and partition into cell membranes. nih.gov These interactions are studied using model systems such as lipid vesicles (liposomes) and supported lipid bilayers. The partitioning of small amphiphilic molecules into the lipid bilayer can cause significant perturbations to the membrane's physical properties. nih.gov

These molecules tend to accumulate at the membrane/solution interface. This insertion can alter membrane fluidity, thickness, and local curvature. Such changes in the lipid environment can, in turn, modulate the function of integral and membrane-associated proteins, a phenomenon known as bilayer-mediated effects. nih.gov For example, drug-induced changes in bilayer properties can shift the conformational equilibrium of membrane proteins, such as ion channels or GPCRs, thereby altering their activity without direct binding to the protein itself. nih.gov While specific experimental data on the interaction of Acridine, 9-(4-phenyl-1-piperazinyl)- with model membranes is not detailed in the provided context, the principles governing the membrane interactions of amphiphilic drugs are well-established and directly applicable.

Self-Assembly and Aggregation Phenomena in Solution

The solution-based self-assembly and aggregation of acridine derivatives are driven by non-covalent interactions. For Acridine, 9-(4-phenyl-1-piperazinyl)-, the planar acridine core is prone to π-π stacking interactions, a primary force in the formation of ordered supramolecular structures. The phenyl group attached to the piperazine ring can also participate in these aromatic interactions, further stabilizing the aggregated forms.

In aqueous environments, hydrophobic effects are expected to play a crucial role. The largely nonpolar acridine and phenyl moieties will tend to minimize contact with water molecules, promoting aggregation. The nature of the solvent system is a critical factor; in polar solvents, aggregation is more pronounced, while in nonpolar organic solvents, the compound is likely to exist in a more solvated, monomeric state.

Studies on related 9-amidoacridine derivatives have demonstrated a strong tendency for some to aggregate in water, forming nano-sized aggregates. nih.gov This aggregation behavior can significantly alter the photophysical properties of the compounds. For instance, aggregation can lead to quenching or shifting of fluorescence emission, a phenomenon that can be monitored using spectroscopic techniques to study the aggregation process. While specific experimental data on the self-assembly of Acridine, 9-(4-phenyl-1-piperazinyl)- is not extensively detailed in the reviewed literature, the general principles governing acridine derivatives suggest a high propensity for such phenomena.

Table 1: Factors Influencing the Aggregation of Acridine Derivatives

FactorInfluence on AggregationSpectroscopic Indication
Solvent Polarity Increased polarity generally promotes aggregation due to hydrophobic effects.Changes in UV-Vis absorption (hypochromism or hyperchromism) and fluorescence spectra (quenching or excimer formation).
Concentration Higher concentrations favor the formation of aggregates.Deviation from Beer-Lambert law at higher concentrations.
Temperature Temperature changes can disrupt non-covalent interactions, affecting the equilibrium between monomeric and aggregated states.Temperature-dependent UV-Vis or fluorescence studies showing reversible changes in spectral features.
Ionic Strength The presence of salts can influence aggregation by affecting the solubility and electrostatic interactions.Alterations in aggregation behavior upon addition of electrolytes.
pH For derivatives with ionizable groups, pH can alter the charge and thus the aggregation propensity.pH-dependent changes in absorption or emission spectra.

Coordination Chemistry with Metal Ions for Research Applications

The structure of Acridine, 9-(4-phenyl-1-piperazinyl)- offers multiple potential coordination sites for metal ions. The nitrogen atom within the acridine ring and the two nitrogen atoms of the piperazine moiety are all potential Lewis basic sites capable of donating electron pairs to a metal center. This makes the compound a versatile ligand in coordination chemistry.

The piperazine ring, a common motif in coordination chemistry, can adopt various conformations (such as chair or boat) to facilitate complexation. Depending on the metal ion and reaction conditions, the piperazine moiety can act as a monodentate or a bridging bidentate ligand. The nitrogen atom of the acridine ring can also participate in coordination, potentially leading to the formation of chelate complexes, which are typically more stable than complexes with monodentate ligands.

The coordination of metal ions to Acridine, 9-(4-phenyl-1-piperazinyl)- is expected to significantly perturb the electronic properties of the acridine chromophore. This can result in noticeable changes in its UV-Vis absorption and fluorescence spectra, a property that is often exploited for the development of fluorescent sensors for metal ions. For example, the binding of a paramagnetic metal ion can lead to fluorescence quenching, while interaction with other metal ions might cause a shift in the emission wavelength or an enhancement of the fluorescence intensity.

While specific studies detailing the coordination of Acridine, 9-(4-phenyl-1-piperazinyl)- with a wide range of metal ions are not prevalent in the literature, research on related piperazine-based ligands demonstrates their ability to form stable complexes with various transition metals. The thermodynamic stability of these complexes is influenced by factors such as the nature of the metal ion (e.g., its size, charge, and electron configuration) and the ligand structure.

Table 2: Potential Coordination Modes and Spectroscopic Responses

Metal Ion TypePotential Coordination SitesExpected Spectroscopic ChangePotential Research Application
Transition Metals (e.g., Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺) Piperazine nitrogens, Acridine nitrogenChanges in UV-Vis absorption bands, fluorescence quenching or enhancement.Development of colorimetric or fluorescent sensors, catalytic applications.
Lanthanide Ions (e.g., Eu³⁺, Tb³⁺) Piperazine nitrogens, Acridine nitrogenSensitization of lanthanide-centered luminescence ("antenna effect").Development of time-resolved luminescent probes for bioimaging.
Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺) Piperazine nitrogensSignificant fluorescence quenching or spectral shifts upon binding.Environmental monitoring of toxic metal ions.

Further research focusing specifically on the coordination chemistry of Acridine, 9-(4-phenyl-1-piperazinyl)- would be valuable to fully elucidate its potential in these research applications. The synthesis and crystallographic characterization of its metal complexes would provide definitive insights into the coordination modes and the resulting supramolecular architectures.

Applications As Research Probes and Tools

Development of Fluorescent Probes for Subcellular Localization Studies (in research cell lines)

The acridine (B1665455) core of Acridine, 9-(4-phenyl-1-piperazinyl)- provides a strong foundation for the development of fluorescent probes for imaging subcellular compartments. Acridine derivatives are well-known for their ability to intercalate into nucleic acids and for their sensitivity to the local microenvironment, making them valuable tools in cell biology.

Research on other 9-substituted acridine derivatives has demonstrated their utility in targeting specific organelles. For instance, certain acridine-based probes have been shown to accumulate in lipid droplets and lysosomes. rsc.orgresearchgate.net The lipophilicity of the phenylpiperazine group in Acridine, 9-(4-phenyl-1-piperazinyl)- could further enhance its ability to penetrate cell membranes and potentially target lipid-rich environments. The nitrogen atoms in the piperazine (B1678402) ring could also influence the probe's localization by becoming protonated in acidic organelles like lysosomes, leading to sequestration.

Table 1: Examples of Subcellular Localization of Acridine-Based Fluorescent Probes

Acridine DerivativeTarget Organelle/StructureCell LineReference
Acridine-dicyanoisophoroneLipid dropletsHeLa rsc.org
Acridine-cyanofuranoneLysosomesHeLa rsc.org
Acridine orangeNucleic acids (DNA, RNA)Various nih.gov
9-Aminoacridine (B1665356)Mitochondria (membranes)Plant cellsNot specified

This table is illustrative and based on studies of related acridine derivatives, not Acridine, 9-(4-phenyl-1-piperazinyl)- itself.

Application in Biosensing Methodologies for Specific Biomarkers (in vitro research)

The fluorescent properties of the acridine scaffold can be modulated by its substituents, a principle that can be exploited for the development of biosensors. The phenylpiperazine moiety of Acridine, 9-(4-phenyl-1-piperazinyl)- could act as a recognition element for specific biomarkers or be chemically modified to bind to a target of interest.

For example, N-aryl-9-amino-substituted acridizinium derivatives have been developed as "light-up" probes for DNA and proteins. nih.gov These probes exhibit low fluorescence in aqueous solutions but show a significant increase in fluorescence intensity upon binding to macromolecules like calf thymus DNA or bovine serum albumin. nih.gov This "turn-on" fluorescence mechanism is highly desirable for biosensing as it reduces background noise and improves sensitivity. It is plausible that Acridine, 9-(4-phenyl-1-piperazinyl)- or its derivatives could be designed to exhibit similar properties for the detection of specific nucleic acid sequences or proteins.

Utilization in Mechanistic Studies of Cellular Processes (e.g., organelle tracking, flux analysis)

Given its potential for subcellular localization, Acridine, 9-(4-phenyl-1-piperazinyl)- could be utilized in the dynamic tracking of organelles and the study of cellular processes. For instance, if the compound localizes to lysosomes, it could be used to monitor lysosomal trafficking and fusion events. Changes in the fluorescence of the probe could also potentially report on alterations in the organelle's internal environment, such as pH or polarity.

Studies with other acridine derivatives have shown their sensitivity to the microenvironment's polarity and viscosity. rsc.orgresearchgate.net This solvatochromic behavior is a valuable asset for studying cellular processes that involve changes in the physical properties of subcellular compartments. The fluorescence emission of such probes can shift in response to these changes, providing real-time information about cellular dynamics.

Integration into Advanced Functional Materials for Optical Applications (e.g., research polymers, sensors)

The photophysical properties of acridine derivatives make them attractive candidates for integration into advanced functional materials. The high fluorescence quantum yield and stability of the acridine core are beneficial for creating materials with specific optical properties.

For example, acridine-based molecules have been explored for their potential in organic light-emitting diodes (OLEDs). Copper(I) complexes incorporating acridine and 9-phenyl acridine have been synthesized and shown to exhibit blue to green emissions, with quantum yields up to 33%. ritsumei.ac.jp The incorporation of Acridine, 9-(4-phenyl-1-piperazinyl)- into polymer backbones or as a dopant in a host matrix could lead to the development of novel fluorescent polymers or solid-state sensors. The phenylpiperazine group could influence the packing of the molecules in the solid state, which in turn would affect the material's optical properties.

Photoreactivity Studies for Controlled Release or Activation (in research settings)

The photoreactivity of the acridine nucleus offers the potential for applications in photodynamic therapy or controlled release systems. Upon absorption of light, acridine derivatives can generate reactive oxygen species or undergo photochemical reactions. While specific studies on the photoreactivity of Acridine, 9-(4-phenyl-1-piperazinyl)- for controlled release are not available, this remains a plausible area of investigation. The phenylpiperazine substituent could be modified with a cargo molecule that can be released upon photoactivation of the acridine core.

Advanced Analytical Methodologies for Research Scale Detection and Quantification

Hyphenated Chromatographic Techniques (e.g., LC-MS for trace analysis in complex matrices for research studies)

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable tools in modern analytical chemistry. chemijournal.comijnrd.org The combination of liquid chromatography (LC) for separation with mass spectrometry (MS) for detection (LC-MS) provides exceptional sensitivity and specificity, making it a cornerstone for the quantitative analysis of compounds in intricate biological matrices such as plasma, tissue homogenates, and cell lysates. rjpn.orgscientiaricerca.com

For the trace analysis of "Acridine, 9-(4-phenyl-1-piperazinyl)-", a reverse-phase high-performance liquid chromatography (HPLC) system is typically employed for separation. scientiaricerca.com The separation is based on the compound's partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The subsequent introduction of the analyte into a mass spectrometer allows for its ionization and detection based on its mass-to-charge ratio (m/z), providing definitive identification and precise quantification. scientiaricerca.com Techniques like tandem mass spectrometry (MS/MS) further enhance selectivity by monitoring specific fragment ions, which is critical for distinguishing the analyte from matrix interferences.

Table 1: Hypothetical LC-MS/MS Parameters for Research-Scale Analysis of Acridine (B1665455), 9-(4-phenyl-1-piperazinyl)-
ParameterTypical Condition/ValuePurpose
Chromatography System Ultra-High Performance Liquid Chromatography (UHPLC)Provides high-resolution separation with shorter analysis times. rjpn.org
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µmSeparates the compound from other matrix components based on hydrophobicity.
Mobile Phase Gradient of Acetonitrile and Water with 0.1% Formic AcidAchieves efficient elution and promotes analyte ionization.
Ionization Source Electrospray Ionization (ESI), Positive ModeGenerates protonated molecular ions [M+H]⁺ suitable for mass analysis.
Mass Analyzer Triple Quadrupole (QqQ)Enables highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM).
MRM Transition Precursor Ion (m/z) → Product Ion (m/z)Specific transition for "Acridine, 9-(4-phenyl-1-piperazinyl)-" ensures unambiguous detection.

Capillary Electrophoresis (CE) and Microfluidic Systems for Interaction Kinetics

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is particularly valuable in research for studying non-covalent interactions between small molecules and biological targets, such as proteins or nucleic acids. By monitoring changes in the electrophoretic mobility of the target or the ligand upon complex formation, CE can be used to determine binding constants and interaction kinetics.

Microfluidic systems, or "lab-on-a-chip" technologies, integrate multiple laboratory functions onto a single chip. These systems offer advantages such as reduced sample and reagent consumption, faster analysis times, and high throughput. For "Acridine, 9-(4-phenyl-1-piperazinyl)-", a microfluidic CE platform could be developed to investigate its binding affinity to a specific protein target. This involves titrating the compound against a constant concentration of the target protein and analyzing the resulting electropherograms to quantify the bound and unbound fractions.

Table 2: Application of CE and Microfluidics for Interaction Studies
TechniquePrincipleResearch Application for Acridine, 9-(4-phenyl-1-piperazinyl)-
Affinity Capillary Electrophoresis (ACE) Separation based on differential migration of free vs. complexed molecules in an electric field.Determination of binding constants (Kd) with target proteins or DNA sequences.
Microfluidic Mobility Shift Assay Miniaturized electrophoresis on a chip to observe changes in migration upon binding.High-throughput screening of binding interactions and kinetic analysis (kon/koff rates).

Electrochemical Sensing Platform Development for Research Assays

Electrochemical methods offer a rapid, sensitive, and cost-effective approach for the detection of electroactive molecules. nih.gov Acridine derivatives are known to be electrochemically active, allowing for the development of specialized sensing platforms for research assays. mdpi.com These sensors typically utilize working electrodes made of materials like glassy carbon, which provide a wide potential window and low background current. nih.gov

The development of an electrochemical sensor for "Acridine, 9-(4-phenyl-1-piperazinyl)-" would involve optimizing parameters such as the electrode material, supporting electrolyte pH, and voltammetric technique (e.g., cyclic voltammetry, differential pulse voltammetry). Such a platform could be used to quantify the compound in buffer solutions or simple matrices. Furthermore, these sensors can be adapted to study interactions; for example, changes in the electrochemical signal of the acridine compound upon binding to DNA can be used to probe intercalation mechanisms. mdpi.com

Table 3: Comparison of Voltammetric Techniques for Electrochemical Sensing
TechniquePrincipleAdvantages for Research Assays
Cyclic Voltammetry (CV) The potential is swept linearly in both forward and reverse directions to probe redox behavior.Provides qualitative information on redox mechanisms and electron transfer kinetics. acs.org
Differential Pulse Voltammetry (DPV) Potential pulses are superimposed on a linear voltage ramp, and current is sampled before and after each pulse.Offers enhanced sensitivity and lower detection limits compared to CV, suitable for quantification.
Square-Wave Voltammetry (SWV) A square-wave potential waveform is applied, allowing for very fast scan rates.High sensitivity and speed, minimizing analysis time for high-throughput research applications. nih.gov

Spectrofluorimetric Assay Development for Research

The intrinsic fluorescence of the acridine ring system provides a powerful tool for developing highly sensitive research assays. Spectrofluorimetry measures the fluorescence intensity of a sample, which is often directly proportional to the concentration of the fluorescent analyte. This technique is non-destructive and can be used to quantify "Acridine, 9-(4-phenyl-1-piperazinyl)-" at very low concentrations.

Beyond simple quantification, spectrofluorimetric assays can be designed to study molecular interactions. For example, the binding of the compound to a biological macromolecule like a protein or DNA can lead to changes in its fluorescence properties, such as a shift in the emission wavelength or an increase (enhancement) or decrease (quenching) in fluorescence intensity. nih.gov These changes can be monitored to determine binding affinities and stoichiometries. The thioflavin T (ThT) fluorimetric assay, used to study the inhibition of amyloid fibril formation, is an example of how fluorescence can be used to monitor complex biological processes involving small molecules. nih.gov

Table 4: Fluorescence-Based Research Assay Development
Assay TypePrincipleInformation Gained
Direct Quantification Measurement of intrinsic fluorescence intensity at a specific excitation/emission wavelength pair.Concentration of "Acridine, 9-(4-phenyl-1-piperazinyl)-" in solution.
Binding Assay (Fluorescence Quenching/Enhancement) Titration of the compound with a target molecule and monitoring changes in fluorescence intensity.Binding affinity (Kd), stoichiometry, and potential mechanism of interaction. nih.gov
Fluorescence Polarization (FP) Measures the change in polarization of emitted light when the fluorescent molecule binds to a larger partner.Provides a homogenous method to study binding events in solution, suitable for high-throughput screening.

Flow Cytometry and Imaging Techniques for Cellular Uptake and Distribution Studies (in research cell lines)

To understand the biological activity of "Acridine, 9-(4-phenyl-1-piperazinyl)-" at a cellular level, it is essential to quantify its uptake into cells and visualize its subcellular localization. Flow cytometry and fluorescence imaging are key technologies for these research studies.

Flow cytometry can rapidly analyze thousands of cells per second. By leveraging the intrinsic fluorescence of the acridine moiety, flow cytometry can be used to measure the mean fluorescence intensity of a cell population after incubation with the compound. This provides a quantitative measure of cellular uptake and allows for the comparison of uptake efficiency across different research cell lines or experimental conditions.

Fluorescence imaging , particularly using confocal microscopy, provides high-resolution spatial information on the subcellular distribution of the compound. nih.gov Following treatment of research cell lines with "Acridine, 9-(4-phenyl-1-piperazinyl)-", imaging can reveal whether the compound localizes to specific organelles, such as the nucleus, mitochondria, or lysosomes. nih.gov Co-localization studies using organelle-specific fluorescent dyes can confirm the precise location, offering insights into the compound's potential mechanism of action.

Table 5: Cellular Analysis Techniques for Research Studies
TechniquePrinciplePrimary Output/Data
Flow Cytometry Measures fluorescence intensity of individual cells as they pass through a laser beam.Quantitative data on the percentage of fluorescent cells and the mean fluorescence intensity, indicating overall cellular uptake.
Confocal Fluorescence Microscopy Uses a pinhole to reject out-of-focus light, creating sharp optical sections of the cell.High-resolution images showing the spatial distribution and localization of the compound within specific subcellular compartments. nih.gov

Emerging Research Frontiers and Future Directions for 9 4 Phenyl 1 Piperazinyl Acridine

Design of Advanced Analogues with Enhanced Specificity for Research Targets

The versatility of the 9-(4-phenyl-1-piperazinyl)-acridine scaffold provides a fertile ground for the design and synthesis of advanced analogues with enhanced specificity for a variety of research targets. Structure-activity relationship (SAR) studies are pivotal in guiding the rational design of these new molecules. mdpi.com The primary strategies for modification involve substitutions on both the acridine (B1665455) ring and the phenylpiperazine moiety.

Modifications to the Acridine Core: The acridine nucleus, a key pharmacophore, can be substituted at various positions to modulate the molecule's biological and physicochemical properties. researchgate.net For instance, the introduction of electron-withdrawing or electron-donating groups can influence the electronic environment of the tricyclic system, thereby affecting its interaction with biological targets. mdpi.com The planar nature of the acridine ring is crucial for its intercalating ability with DNA, a property that can be fine-tuned through strategic substitutions. mdpi.com

Modifications to the Phenylpiperazine Moiety: The phenylpiperazine group is a well-known pharmacophore present in numerous centrally active agents. nih.gov Alterations to the substitution pattern on the phenyl ring can significantly impact receptor affinity and selectivity. For example, substitutions at the ortho, meta, and para positions of the phenyl ring can dictate the molecule's interaction with specific receptor subtypes. nih.gov Furthermore, replacing the phenyl ring with other aromatic or heteroaromatic systems could lead to novel compounds with unique pharmacological profiles. The piperazine (B1678402) linker itself can also be modified, for instance, by introducing conformational constraints to lock the molecule into a specific bioactive conformation.

The overarching goal of these design strategies is to develop analogues with high affinity and selectivity for specific biological targets, thereby minimizing off-target effects and enhancing their utility as research tools. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can provide valuable insights into the steric and electrostatic requirements for optimal binding, further guiding the design of next-generation compounds. nih.gov

Molecular Moiety Potential Modifications Anticipated Outcome
Acridine CoreIntroduction of electron-withdrawing/donating groupsModulation of electronic properties and target interaction
Substitution at various positionsFine-tuning of DNA intercalation ability
Phenylpiperazine MoietyAlteration of substitution pattern on the phenyl ringImpact on receptor affinity and selectivity
Replacement of the phenyl ring with other (hetero)aromatic systemsGeneration of novel pharmacological profiles
Piperazine LinkerIntroduction of conformational constraintsLocking the molecule into a bioactive conformation

Synergistic Applications with Nanomaterials in Bio-Research

The convergence of nanotechnology and pharmacology opens up new avenues for the application of 9-(4-phenyl-1-piperazinyl)-acridine in bio-research. The synergistic combination of this molecule with various nanomaterials can lead to the development of advanced drug delivery systems and diagnostic tools. nih.gov Nanoparticles, with their unique physicochemical properties such as high surface area-to-volume ratio and the ability to be functionalized, can serve as carriers for 9-(4-phenyl-1-piperazinyl)-acridine. nih.gov

Enhanced Delivery and Targeting: Loading 9-(4-phenyl-1-piperazinyl)-acridine onto nanoparticles can improve its solubility, stability, and pharmacokinetic profile. Furthermore, the surface of these nanoparticles can be decorated with specific ligands, such as antibodies or peptides, to actively target specific cells or tissues. This targeted delivery approach can enhance the local concentration of the compound at the desired site of action, thereby increasing its efficacy and reducing systemic side effects.

Multifunctional Nanoplatforms: The integration of 9-(4-phenyl-1-piperazinyl)-acridine into multifunctional nanoplatforms can enable simultaneous imaging and therapy, a concept known as theranostics. For instance, the intrinsic fluorescence of the acridine core could be harnessed for bioimaging, while the pharmacological activity of the entire molecule is utilized for therapeutic intervention. Quantum dots or magnetic nanoparticles could also be incorporated into these platforms to provide additional imaging modalities.

Exploring Novel Photophysical Mechanisms for Optoelectronic Research

The acridine core of 9-(4-phenyl-1-piperazinyl)-acridine endows it with interesting photophysical properties that are yet to be fully explored for applications in optoelectronic research. Acridine derivatives are known for their fluorescence and have been utilized as fluorescent probes and in other optical applications. The substitution at the 9-position with a phenylpiperazine group can significantly influence the electronic structure and, consequently, the photophysical behavior of the acridine chromophore.

Charge Transfer Phenomena: The presence of the electron-donating phenylpiperazine moiety connected to the electron-accepting acridine core can facilitate intramolecular charge transfer (ICT) upon photoexcitation. This ICT character can lead to unique photophysical phenomena, such as large Stokes shifts and sensitivity of the emission spectrum to the polarity of the surrounding environment. These properties are highly desirable for the development of sensitive fluorescent sensors and probes.

Triplet State Engineering: The photophysical properties of acridine derivatives can be further tuned by promoting intersystem crossing to the triplet state. mdpi.com The population of the triplet state is crucial for applications such as photodynamic therapy and organic light-emitting diodes (OLEDs). The introduction of heavy atoms or specific structural modifications to the 9-(4-phenyl-1-piperazinyl)-acridine scaffold could enhance spin-orbit coupling and facilitate the formation of triplet excitons. Understanding and controlling these photophysical pathways will be key to unlocking the potential of these compounds in optoelectronic research. mdpi.com

Untapped Potential in Supramolecular Chemistry and Host-Guest Interactions

The planar and aromatic nature of the acridine moiety in 9-(4-phenyl-1-piperazinyl)-acridine makes it an attractive building block for the construction of supramolecular assemblies. Supramolecular chemistry, which focuses on non-covalent interactions, offers a powerful approach to create complex and functional molecular systems.

Host-Guest Chemistry: The acridine ring can act as a guest molecule, capable of intercalating into host cavities of appropriate size and shape, such as those provided by cyclodextrins, calixarenes, or synthetic macrocycles. These host-guest interactions can be used to modulate the solubility, stability, and bioavailability of 9-(4-phenyl-1-piperazinyl)-acridine. Furthermore, the formation of inclusion complexes can alter the photophysical properties of the acridine chromophore, leading to changes in fluorescence that can be exploited for sensing applications.

Self-Assembly and Molecular Recognition: Through judicious design, derivatives of 9-(4-phenyl-1-piperazinyl)-acridine can be engineered to self-assemble into well-defined nanostructures, such as nanofibers, vesicles, or gels. These self-assembled materials could find applications in areas such as drug delivery, tissue engineering, and catalysis. The specific recognition properties of the phenylpiperazine moiety could also be harnessed for the development of molecular sensors capable of selectively binding to specific analytes. The study of these non-covalent interactions will provide fundamental insights into the principles of molecular recognition and self-assembly, paving the way for the creation of novel functional materials based on the 9-(4-phenyl-1-piperazinyl)-acridine scaffold.

Q & A

Q. Critical factors affecting yield :

FactorImpact
Solvent polarityHigher polarity enhances nucleophilicity but may increase side reactions.
TemperatureElevated temperatures (80–100°C) accelerate substitution but risk decomposition.
CatalystPhase-transfer catalysts (e.g., TBAB) improve reaction efficiency in biphasic systems .

Which analytical techniques are most reliable for structural confirmation and purity assessment of 9-(4-phenyl-1-piperazinyl)acridine?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., piperazinyl protons at δ 2.5–3.5 ppm and aromatic acridine protons at δ 7.5–9.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₃H₂₂N₄ requires m/z 354.1845) .
  • HPLC with UV/Vis detection : Monitors purity (>98%) using reverse-phase C18 columns and acetonitrile/water gradients .

Q. Table: Key spectral data :

TechniqueDiagnostic Feature
¹H NMRPiperazine-CH₂ at δ 3.2–3.4 (multiplet); acridine-H at δ 8.1–8.3 (doublet) .
FT-IRC-N stretch (1,250 cm⁻¹) and aromatic C=C (1,600 cm⁻¹) .

How does 9-(4-phenyl-1-piperazinyl)acridine interact with biological macromolecules, and what mechanistic insights explain its anticancer activity?

Answer:

  • DNA intercalation : The planar acridine core inserts between DNA base pairs, disrupting replication and transcription. Fluorescence quenching assays show binding constants (Kₐ ~10⁶ M⁻¹) .
  • Topoisomerase II inhibition : Stabilizes DNA-topoisomerase II cleavage complexes, leading to double-strand breaks (IC₅₀ values in µM range via comet assays) .
  • Cellular uptake : LogP ~3.5 enables passive diffusion, while the piperazinyl group enhances solubility for improved bioavailability .

Q. Advanced mechanistic studies :

  • Fluorescence resonance energy transfer (FRET) to map DNA binding sites .
  • Molecular docking (e.g., AutoDock Vina) predicts binding affinity to DNA G-quadruplex structures .

How can researchers resolve discrepancies in reported biological activity data for 9-(4-phenyl-1-piperazinyl)acridine derivatives?

Answer:
Discrepancies often arise from structural modifications or assay conditions:

  • Substituent effects : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance DNA affinity but reduce solubility .
  • Assay variability : Compare results across standardized assays (e.g., MTT vs. SRB for cytotoxicity) .
  • Control experiments : Include reference compounds (e.g., ethidium bromide for DNA intercalation) to validate protocols .

Q. Methodological recommendations :

IssueResolution
Variable IC₅₀ valuesUse synchronized cell lines (e.g., HeLa S3) and fixed exposure times (48–72 hr) .
Fluorescence interferencePre-treat samples with DNase I to exclude non-specific binding .

What are the critical solubility and stability considerations for handling 9-(4-phenyl-1-piperazinyl)acridine in experimental settings?

Answer:

  • Solubility :
    • DMSO (≥50 mg/mL) is preferred for stock solutions; aqueous buffers (pH 7.4) require <1% DMSO to avoid precipitation .
    • LogD (pH 7.4): ~2.8, indicating moderate hydrophobicity .
  • Stability :
    • Store at –20°C under argon; protect from light to prevent photodegradation (t₁/₂ >30 days in dark) .
    • Avoid oxidizers (e.g., H₂O₂) to prevent acridine ring cleavage .

How can computational modeling predict the interaction of 9-(4-phenyl-1-piperazinyl)acridine with biological targets?

Answer:

  • Molecular dynamics (MD) simulations : Simulate DNA intercalation using AMBER force fields; analyze binding free energy (MM-PBSA) .
  • QSAR models : Correlate substituent electronegativity with topoisomerase inhibition (R² >0.85) .
  • Docking studies : Identify binding pockets in human serum albumin (HSA) via AutoDock, validated by fluorescence quenching .

Q. Software recommendations :

  • Schrödinger Suite for ligand-receptor docking.
  • GROMACS for MD trajectory analysis.

What strategies enhance the fluorescence properties of 9-(4-phenyl-1-piperazinyl)acridine for bioimaging applications?

Answer:

  • Structural modifications : Introduce electron-donating groups (e.g., -OCH₃) to redshift emission (λem ~550 nm) .
  • Derivatization : Couple with fluorophores (e.g., FITC) via bromomethyl groups for Förster resonance energy transfer (FRET) .
  • Solvent optimization : Use glycerol-containing buffers to reduce quenching and enhance quantum yield (Φ ~0.6) .

What are the challenges in scaling up 9-(4-phenyl-1-piperazinyl)acridine synthesis for preclinical studies?

Answer:

  • Purification hurdles : Column chromatography is inefficient for large batches; switch to recrystallization (ethanol/water) .
  • Toxicity mitigation : Implement closed-system reactors to handle hazardous intermediates (e.g., 9-chloroacridine) .
  • Yield optimization : Pilot continuous-flow reactors to maintain temperature control and reduce side products .

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